molecular formula C9H8FN3O B578207 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol CAS No. 1247169-18-1

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

Cat. No.: B578207
CAS No.: 1247169-18-1
M. Wt: 193.181
InChI Key: KRSFBYCHYMVLQN-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an amino group at the 5-position, a fluorophenyl group at the 1-position, and a hydroxyl group at the 3-position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Safety and Hazards

  • Health Risks : Avoid inhalation, ingestion, or skin contact. Refer to safety data sheets for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-one.

    Reduction: Conversion of nitro derivatives to amino derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-1H-pyrazol-3-ol
  • 5-amino-1-(4-bromophenyl)-1H-pyrazol-3-ol
  • 5-amino-1-(4-methylphenyl)-1H-pyrazol-3-ol

Uniqueness

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

3-amino-2-(4-fluorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSFBYCHYMVLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693315
Record name 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247169-18-1
Record name 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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